2-(4-CHLOROPHENYL)-N~4~-({2-[2-(4-CHLOROPHENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-4-QUINOLINECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-CHLOROPHENYL)-N~4~-({2-[2-(4-CHLOROPHENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-N~4~-({2-[2-(4-CHLOROPHENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-4-QUINOLINECARBOXAMIDE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Chlorophenyl Groups: Chlorophenyl groups can be introduced via Friedel-Crafts acylation, where chlorobenzene reacts with acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrazinocarbothioyl Group Addition: The hydrazinocarbothioyl group is typically introduced through the reaction of hydrazine derivatives with isothiocyanates under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENYL)-N~4~-({2-[2-(4-CHLOROPHENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the quinoline ring or the carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(4-CHLOROPHENYL)-N~4~-({2-[2-(4-CHLOROPHENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-4-QUINOLINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-N~4~-({2-[2-(4-CHLOROPHENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-4-QUINOLINECARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)acetylbenzoic acid: Shares the chlorophenyl group but lacks the quinoline core.
2-(4-Chlorophenyl)-4-oxoquinazoline derivatives: Similar quinoline structure but different functional groups.
Chlorophacinone: Contains chlorophenyl groups but has a different core structure.
Uniqueness
2-(4-CHLOROPHENYL)-N~4~-({2-[2-(4-CHLOROPHENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)-4-QUINOLINECARBOXAMIDE is unique due to its combination of a quinoline core with chlorophenyl and hydrazinocarbothioyl groups, providing a distinct set of chemical properties and biological activities that are not found in similar compounds.
Properties
Molecular Formula |
C25H18Cl2N4O2S |
---|---|
Molecular Weight |
509.4g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[[[2-(4-chlorophenyl)acetyl]amino]carbamothioyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C25H18Cl2N4O2S/c26-17-9-5-15(6-10-17)13-23(32)30-31-25(34)29-24(33)20-14-22(16-7-11-18(27)12-8-16)28-21-4-2-1-3-19(20)21/h1-12,14H,13H2,(H,30,32)(H2,29,31,33,34) |
InChI Key |
IOICJQYJHSFVQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC(=S)NNC(=O)CC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC(=S)NNC(=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.